![molecular formula C26H27N5O2 B2894919 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946282-78-6](/img/structure/B2894919.png)
5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including a benzylpiperidine group and a pyrazolopyrimidinone group. These groups are common in many pharmaceutical compounds and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a benzylpiperidine group attached to a pyrazolopyrimidinone group. These groups could potentially interact with biological targets in specific ways, influencing the compound’s overall activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. These could include its solubility, stability, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has been widely investigated for their biological applications. These compounds are synthesized using various methods, including microwave irradiation for efficient and rapid synthesis. The structural characterization of these compounds involves advanced techniques such as IR, NMR, mass spectroscopy, and elemental analysis to confirm their composition and structure (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Activity
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial effectiveness against various microbial strains, showing promising results at certain concentrations compared with reference compounds. This indicates the potential of these compounds as therapeutic agents in fighting bacterial infections and fungal pathogens (Abdel-Gawad et al., 2003).
Anticancer Properties
Additionally, pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. Research has focused on synthesizing novel derivatives and evaluating their anticancer activities against various cancer cell lines. Certain compounds have shown potent antiproliferative activity, making them potential candidates for cancer therapy. The relationship between the chemical structure of these derivatives and their biological activity is crucial for developing effective anticancer drugs (Rahmouni et al., 2016).
Biological Evaluation for New Drug Discovery
The exploration of new derivatives for biological activities extends to the evaluation of their potential in AIDS chemotherapy and as pharmacological therapeutic agents. Multicomponent reactions involving pyrazole and pyrimidine scaffolds have been employed to synthesize compounds for further investigation in drug discovery. This underscores the importance of pyrazolo[3,4-d]pyrimidine derivatives in the development of new drugs with diverse therapeutic potentials (Ajani et al., 2019).
将来の方向性
特性
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)13-16-30-19-27-25-23(26(30)33)18-28-31(25)22-9-5-2-6-10-22/h1-10,18-19,21H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAYQBKOWPWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

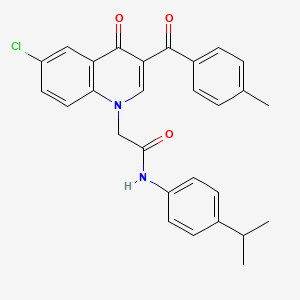
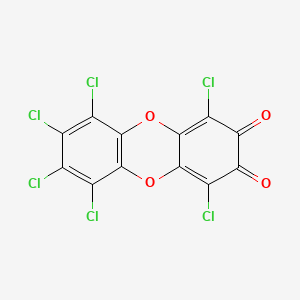
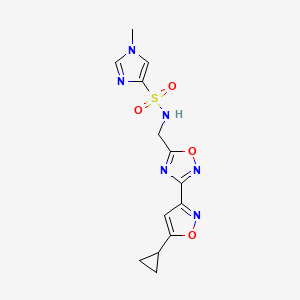
![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)
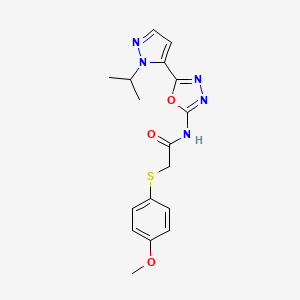
![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)
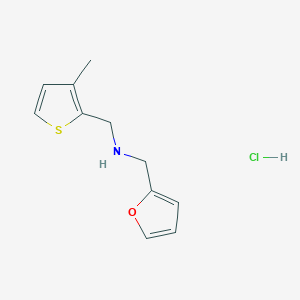
![(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2894849.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2894852.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2894853.png)
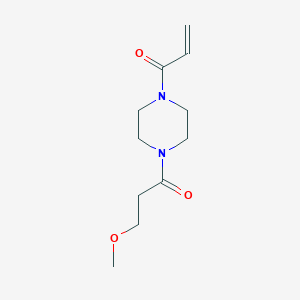
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)
![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)